molecular formula C14H7Cl2N3 B15330721 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B15330721
M. Wt: 288.1 g/mol
InChI Key: RCQWRNJAQSLIAJ-UHFFFAOYSA-N
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Description

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7Cl2N3 It is characterized by the presence of a dichloroimidazo[1,2-a]pyridine moiety attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with a suitable benzonitrile derivative. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichloro groups in the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, the compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both dichloro and benzonitrile groups, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H7Cl2N3

Molecular Weight

288.1 g/mol

IUPAC Name

3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H7Cl2N3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-2-9(4-10)6-17/h1-5,7-8H

InChI Key

RCQWRNJAQSLIAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)C#N

Origin of Product

United States

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